molecular formula C22H22O10 B1202133 Obtusifolin 2-glucoside CAS No. 120163-18-0

Obtusifolin 2-glucoside

Cat. No. B1202133
CAS RN: 120163-18-0
M. Wt: 446.4 g/mol
InChI Key: JMDQOFZFOJHOMU-UJPYTVAASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Obtusifolin 2-glucoside is an anthraquinone.

Scientific Research Applications

Antioxidant and Anti-diabetic Properties

Research has demonstrated that obtusifolin possesses antioxidant properties and can ameliorate hyperlipidemia and hyperglycemia, which are often associated with obesity and diabetes. A study by Tang and Zhong (2014) evaluated the protective effects of obtusifolin against oxidative damage in diabetic hyperlipidemia and hyperglycemia, showing significant improvements in various biochemical markers in diabetic groups treated with obtusifolin (Tang & Zhong, 2014).

Cognitive Enhancement

Obtusifolin and its derivative gluco-obtusifolin have been shown to reverse scopolamine-induced cognitive impairments in mice. Kim et al. (2009) found that these compounds significantly improved cognitive functions in behavioral tests and inhibited acetylcholinesterase activity, suggesting potential use in the treatment of cognitive impairment (Kim et al., 2009).

Analgesic and Anti-inflammatory Effects

Studies have shown that obtusifolin and gluco-obtusifolin can effectively reduce neuropathic and inflammatory pain. He et al. (2014) investigated their analgesic effects and found significant reductions in various pain-induced behaviors in rodent models. These effects are associated with the modulation of neuroinflammation in the spinal cord (He et al., 2014).

Lipid-lowering and Antioxidant Effects

Obtusifolin has been reported to lower blood lipid levels and exert antioxidant effects. Zhuang et al. (2016) found that obtusifolin reversed changes induced by hyperlipidemia in rats and enhanced antioxidant activity, suggesting its potential in ameliorating lipid dysfunction induced by a high-fat diet (Zhuang et al., 2016).

Preventing Diabetic Retinopathy

Obtusifolin has been studied for its effects on retinal capillary cell death and the development of retinopathy in diabetic rats. Hou et al. (2014) demonstrated that long-term administration of obtusifolin inhibited capillary cell apoptosis and the development of retinal pathology in diabetes, potentially preventing vision loss in diabetic patients (Hou et al., 2014).

properties

CAS RN

120163-18-0

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

8-hydroxy-1-methoxy-3-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione

InChI

InChI=1S/C22H22O10/c1-8-6-10-14(17(27)13-9(15(10)25)4-3-5-11(13)24)21(30-2)20(8)32-22-19(29)18(28)16(26)12(7-23)31-22/h3-6,12,16,18-19,22-24,26,28-29H,7H2,1-2H3/t12-,16-,18+,19-,22+/m1/s1

InChI Key

JMDQOFZFOJHOMU-UJPYTVAASA-N

Isomeric SMILES

CC1=CC2=C(C(=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O

SMILES

CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O

Canonical SMILES

CC1=CC2=C(C(=C1OC3C(C(C(C(O3)CO)O)O)O)OC)C(=O)C4=C(C2=O)C=CC=C4O

synonyms

gluco-obtusifolin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Obtusifolin 2-glucoside
Reactant of Route 2
Obtusifolin 2-glucoside
Reactant of Route 3
Obtusifolin 2-glucoside
Reactant of Route 4
Obtusifolin 2-glucoside
Reactant of Route 5
Obtusifolin 2-glucoside
Reactant of Route 6
Obtusifolin 2-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.